![molecular formula C16H13IN2O4S B14583451 4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione CAS No. 61556-41-0](/img/structure/B14583451.png)
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione is a complex organic compound with significant applications in various fields. This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino, hydroxy, and iodoethylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The iodoethylsulfanyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione involves its interaction with biological molecules. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The compound’s hydroxy and amino groups facilitate hydrogen bonding with nucleic acids, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the iodoethylsulfanyl group.
4,5-Diamino-1,8-dihydroxy-2,7-diphenoxyanthracene-9,10-dione: Contains diphenoxy groups instead of iodoethylsulfanyl
Uniqueness
The presence of the iodoethylsulfanyl group in 4,8-diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for targeted medicinal applications .
Properties
CAS No. |
61556-41-0 |
|---|---|
Molecular Formula |
C16H13IN2O4S |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
4,8-diamino-1,5-dihydroxy-2-(2-iodoethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13IN2O4S/c17-3-4-24-9-5-7(19)11-13(14(9)21)16(23)10-6(18)1-2-8(20)12(10)15(11)22/h1-2,5,20-21H,3-4,18-19H2 |
InChI Key |
JPYVMXVDFMLHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)SCCI)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


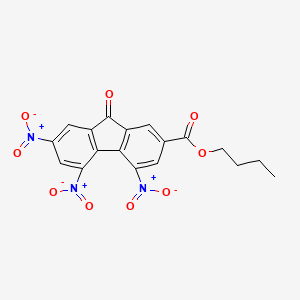

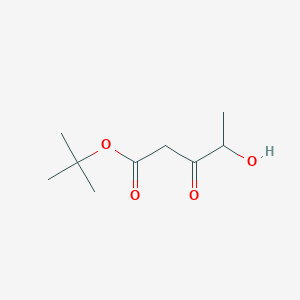

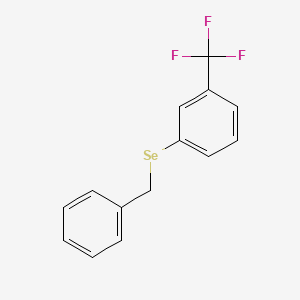

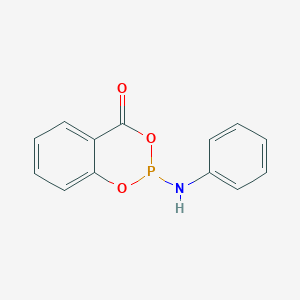
![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
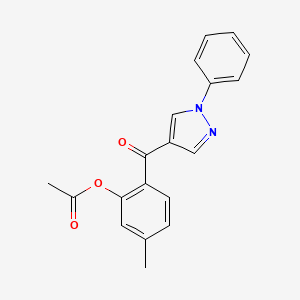
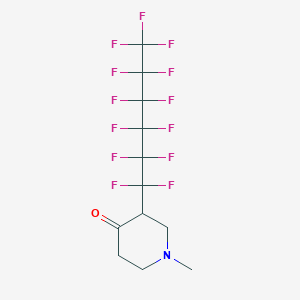
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
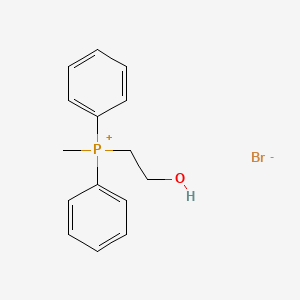
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
